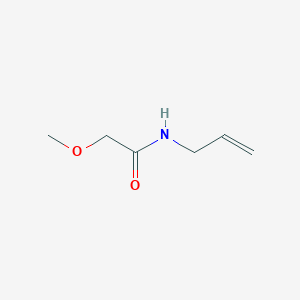![molecular formula C11H11N3O2S B12925201 5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide CAS No. 4602-48-6](/img/structure/B12925201.png)
5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide: is a heterocyclic organic compound that contains a thiadiazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the benzyloxy and carboxamide groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzyloxy-substituted hydrazine with a suitable thiocarbonyl compound can lead to the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reaction. The choice of reagents and reaction conditions can significantly impact the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
科学的研究の応用
作用機序
The mechanism of action of 5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects .
類似化合物との比較
Similar Compounds
- 5-(Benzyloxy)-1,2,3-thiadiazole-4-carboxamide
- 5-(Methoxy)-1,2,3-thiadiazole-4-carboxamide
- 5-(Ethoxy)-1,2,3-thiadiazole-4-carboxamide
Uniqueness
5-[(Benzyloxy)methyl]-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the benzyloxy group, which can enhance its biological activity and solubility compared to other similar compounds. This structural feature may also influence its reactivity and the types of chemical reactions it can undergo .
特性
CAS番号 |
4602-48-6 |
|---|---|
分子式 |
C11H11N3O2S |
分子量 |
249.29 g/mol |
IUPAC名 |
5-(phenylmethoxymethyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C11H11N3O2S/c12-11(15)10-9(17-14-13-10)7-16-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,15) |
InChIキー |
JNWGKPVGMGRSML-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCC2=C(N=NS2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[(1R,4aR,4bS,6aR,8S,10aR,10bR,12aR)-2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-(1-hydroxypropan-2-yl)-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12925131.png)
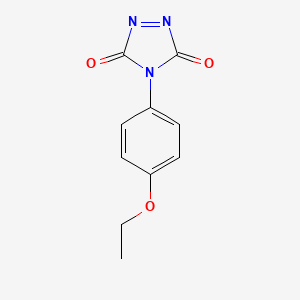
![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)
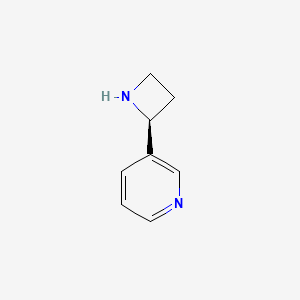
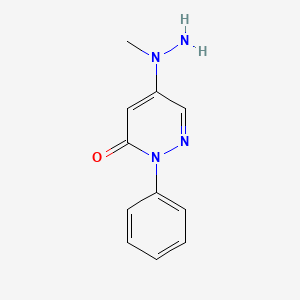

![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)
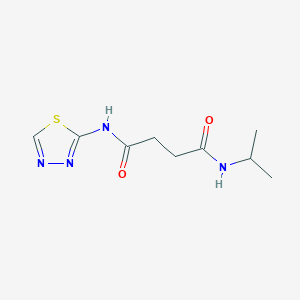
![2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925167.png)

![9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)

